molecular formula C19H15N3O B7734064 7-(4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one

7-(4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B7734064
M. Wt: 301.3 g/mol
InChI Key: KELRPWLCINPZTR-UHFFFAOYSA-N
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Description

7-(4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford the desired pyrrolopyrimidine derivative . Another approach includes the use of triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) as cyclization agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both pyrrole and pyrimidine rings.

Properties

IUPAC Name

7-(4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-13-7-9-15(10-8-13)22-11-16(14-5-3-2-4-6-14)17-18(22)20-12-21-19(17)23/h2-12H,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELRPWLCINPZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C2NC=NC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C=C(C3=C2NC=NC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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